molecular formula C10H19NO3 B6352311 Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate CAS No. 1155159-23-1

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate

Cat. No.: B6352311
CAS No.: 1155159-23-1
M. Wt: 201.26 g/mol
InChI Key: HKWWNLMOHOKFLB-UHFFFAOYSA-N
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Description

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate is a versatile chemical compound with the molecular formula C10H19NO3. It is widely used in scientific research due to its unique properties and applications in various fields such as drug discovery, organic synthesis, and material science.

Properties

IUPAC Name

methyl 3-(oxolan-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWWNLMOHOKFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate typically involves the reaction of oxolan-2-ylmethylamine with methyl 3-bromobutanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(tetrahydro-2-furanyl)methyl]amino]butanoate
  • Methyl 3-[(oxolan-2-yl)methyl]amino]butanoate

Uniqueness

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its oxolan-2-ylmethyl group provides unique steric and electronic properties, making it a valuable compound in various research applications .

Biological Activity

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxolane (tetrahydrofuran) moiety linked to a butanoate group via an amine. Its chemical formula is C11_{11}H19_{19}NO2_2, and it possesses both hydrophilic and lipophilic characteristics, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine and ester functional groups facilitate binding to active sites, leading to modulation of biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can act as a ligand for receptors, potentially affecting signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate it may help mitigate neurodegeneration in models of diseases such as Alzheimer's.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the effectiveness of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assays :
    • In a series of assays on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity.
  • Neuroprotection :
    • In neuroblastoma models, treatment with the compound resulted in a reduction of oxidative stress markers by approximately 30%, suggesting potential protective effects against neurodegenerative processes.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant growth inhibition
CytotoxicityIC50 = 20–40 µM
NeuroprotectiveReduction in oxidative stress markers by 30%

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